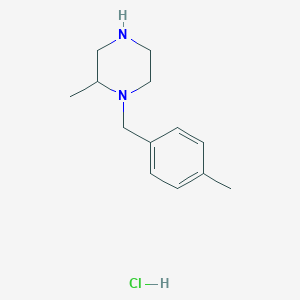2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride
CAS No.: 1289386-05-5
Cat. No.: VC8227789
Molecular Formula: C13H21ClN2
Molecular Weight: 240.77 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1289386-05-5 |
|---|---|
| Molecular Formula | C13H21ClN2 |
| Molecular Weight | 240.77 g/mol |
| IUPAC Name | 2-methyl-1-[(4-methylphenyl)methyl]piperazine;hydrochloride |
| Standard InChI | InChI=1S/C13H20N2.ClH/c1-11-3-5-13(6-4-11)10-15-8-7-14-9-12(15)2;/h3-6,12,14H,7-10H2,1-2H3;1H |
| Standard InChI Key | WVYWEAIYQYHCGX-UHFFFAOYSA-N |
| SMILES | CC1CNCCN1CC2=CC=C(C=C2)C.Cl |
| Canonical SMILES | CC1CNCCN1CC2=CC=C(C=C2)C.Cl |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a piperazine core () with two nitrogen atoms. One nitrogen is substituted with a methyl group (), while the other is bonded to a 4-methylbenzyl group (). The hydrochloride salt enhances solubility, making it suitable for in vitro and in vivo studies.
Table 1: Key Physicochemical Properties
Stability and Reactivity
The compound is stable under standard laboratory conditions but may degrade under extreme pH or prolonged exposure to light. Its piperazine ring undergoes typical amine reactions, such as alkylation and acylation, enabling derivatization for structure-activity relationship (SAR) studies .
Synthesis and Manufacturing
Hydrogenation of Benzyl Precursors
A common method involves hydrogenating 1-benzyl-3-methylpiperazine using palladium on charcoal () in aqueous media. This approach achieves yields exceeding 99% under optimized conditions (40°C, 6 hours) :
Subsequent alkylation with 4-methylbenzyl chloride introduces the aromatic substituent .
Alkylation of Piperazine Derivatives
Alternative routes employ nucleophilic substitution, where 2-methylpiperazine reacts with 4-methylbenzyl halides in polar aprotic solvents (e.g., DMF) with base catalysis .
Pharmacological Activity
Mechanism of Action
Piperazine derivatives modulate serotonin () and dopamine receptors. 2-Methyl-1-(4-methylbenzyl)piperazine hydrochloride exhibits affinity for and receptors, influencing mood and anxiety pathways . Unlike abused piperazines (e.g., BZP), this compound shows lower dopaminergic activity, reducing addiction potential .
Acetylcholinesterase Inhibition
In vitro studies demonstrate its role as a synthetic intermediate for 3-desmethyl-4-methyl meclizine, an acetylcholinesterase (AChE) inhibitor . By prolonging acetylcholine activity, it may ameliorate cognitive deficits in neurodegenerative diseases.
Analytical Characterization
Spectroscopic Techniques
-
NMR: NMR spectra confirm methyl ( ppm) and aromatic protons ( ppm).
-
IR: Stretching vibrations at 2800–3000 cm (C-H) and 1600 cm (aromatic C=C).
-
GC-MS: Molecular ion peak at [M+H].
Toxicological Profile
In Vitro Cytotoxicity
Studies on H9c2 cardiomyoblasts reveal concentration-dependent toxicity via mitochondrial dysfunction:
In Vivo Models
Caenorhabditis elegans exposed to 1.22 mM exhibit locomotor deficits and dopaminergic neuron degeneration, mimicking neurotoxicity in mammals .
Applications and Future Directions
Industrial Use
As a building block for meclizine analogs and FAH (fatty acid amide hydrolase) inhibitors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume